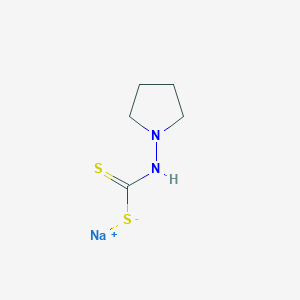
2-(1-Oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetonitrile is an organic compound with the molecular formula C12H11NO This compound is characterized by a naphthalene ring system that is partially hydrogenated and contains a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetonitrile typically involves the following steps:
Starting Material: The synthesis begins with 1-tetralone, which is a key intermediate.
Formation of Intermediate: The 1-tetralone undergoes a reaction with a suitable nitrile source, such as acetonitrile, in the presence of a base like sodium hydride.
Cyclization and Oxidation: The intermediate product is then cyclized and oxidized to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(1-Oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(1-Oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the naphthalene ring system can undergo electrophilic aromatic substitution. These interactions can lead to the formation of new compounds with desired properties.
Comparison with Similar Compounds
- 2-(1-Oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid
- 2-(6-Hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid
- N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide
Comparison:
- 2-(1-Oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid: Contains a carboxylic acid group instead of a nitrile group, making it more acidic and reactive in different types of chemical reactions.
- 2-(6-Hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid: The presence of a hydroxyl group adds additional reactivity and potential for hydrogen bonding.
- N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide: The amino and fluoro substituents introduce unique electronic and steric effects, influencing the compound’s reactivity and potential applications.
This detailed article provides a comprehensive overview of 2-(1-Oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetonitrile, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
72605-01-7 |
|---|---|
Molecular Formula |
C12H11NO |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetonitrile |
InChI |
InChI=1S/C12H11NO/c13-8-7-10-6-5-9-3-1-2-4-11(9)12(10)14/h1-4,10H,5-7H2 |
InChI Key |
PAANBDAGTCQLRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-(methylthio)-4aH-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11908938.png)




![Acetamide, N-[(chlorodimethylsilyl)methyl]-N-methyl-](/img/structure/B11908976.png)
